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Compound of Interest

Compound Name:
N-(2-Methoxypyridin-3-

yl)pivalamide

Cat. No.: B173459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-(2-Methoxypyridin-3-
yl)pivalamide, a key intermediate in the development of various pharmaceutical compounds.

The following sections outline the necessary reagents, equipment, step-by-step procedure, and

data for the successful synthesis and purification of the target molecule.

Overview
N-(2-Methoxypyridin-3-yl)pivalamide is a valuable building block in medicinal chemistry. Its

synthesis is typically achieved through the acylation of 2-methoxy-3-aminopyridine with pivaloyl

chloride. This protocol describes a standard and reliable method for this transformation.

Reaction Scheme
The overall reaction is as follows:

2-methoxy-3-aminopyridine + pivaloyl chloride -> N-(2-Methoxypyridin-3-yl)pivalamide
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Molar
Equivalents

Amount

2-methoxy-3-

aminopyridine
C6H8N2O 124.14 1.0 1.0 g

Pivaloyl Chloride C5H9ClO 120.58 1.1 1.06 g (1.1 mL)

Pyridine C5H5N 79.10 - 10 mL

Product:

N-(2-

Methoxypyridin-

3-yl)pivalamide

C11H16N2O2 208.26 -
Theoretical Yield:

1.68 g

Experimental Protocol
Materials and Equipment

Reagents:

2-methoxy-3-aminopyridine

Pivaloyl chloride[1]

Anhydrous pyridine

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Equipment:
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Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel or syringe

Nitrogen or argon gas inlet

Separatory funnel

Rotary evaporator

Flash chromatography system or glass column

Thin-layer chromatography (TLC) plates and developing chamber

Standard laboratory glassware

Synthesis Procedure
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-

aminopyridine (1.0 g, 8.05 mmol) and anhydrous pyridine (10 mL). Cool the resulting solution

to 0 °C in an ice bath with stirring.

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.06 g, 1.1 mL, 8.86 mmol) dropwise to

the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting

material is consumed.

Work-up:

Quench the reaction by slowly adding water (20 mL).

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
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Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution (2 x 20 mL) and brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification
Column Chromatography: Purify the crude product by flash column chromatography on silica

gel.

Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and

gradually increasing to 50%) to elute the product.

Isolation: Collect the fractions containing the pure product (as determined by TLC) and

concentrate them under reduced pressure to yield N-(2-Methoxypyridin-3-yl)pivalamide as

a solid.

Visualization of the Experimental Workflow

Reaction

Work-up Purification

2-methoxy-3-aminopyridine
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and Brine

Dry (MgSO4) and
Concentrate Crude Product Flash Column

Chromatography Pure N-(2-Methoxypyridin-3-yl)pivalamide

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b173459?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Pivaloyl-chloride
https://www.benchchem.com/product/b173459#detailed-protocol-for-n-2-methoxypyridin-3-yl-pivalamide-synthesis
https://www.benchchem.com/product/b173459#detailed-protocol-for-n-2-methoxypyridin-3-yl-pivalamide-synthesis
https://www.benchchem.com/product/b173459#detailed-protocol-for-n-2-methoxypyridin-3-yl-pivalamide-synthesis
https://www.benchchem.com/product/b173459#detailed-protocol-for-n-2-methoxypyridin-3-yl-pivalamide-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b173459?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

